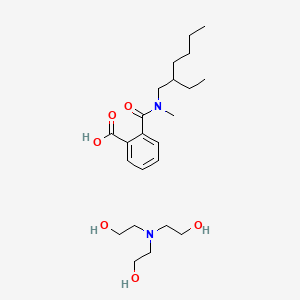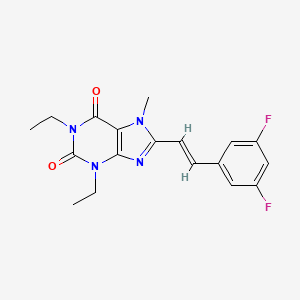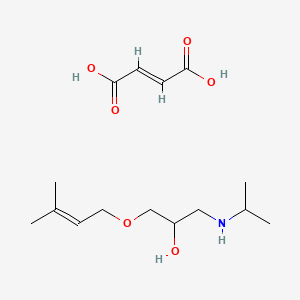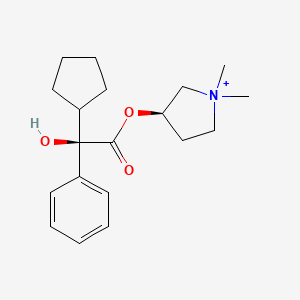
(+)-1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane is a chemical compound known for its psychoactive properties. It belongs to the class of phenethylamines and is structurally related to other well-known compounds such as mescaline and 2,5-dimethoxy-4-iodoamphetamine. This compound has been studied for its potential effects on the central nervous system and its ability to induce altered states of consciousness.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,5-dimethoxy-4-methylbenzaldehyde.
Formation of Nitroalkene: The benzaldehyde is then reacted with nitroethane in the presence of a base to form the corresponding nitroalkene.
Reduction: The nitroalkene is reduced using a reducing agent such as lithium aluminum hydride to yield the amine.
Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its limited commercial applications and regulatory restrictions. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
化学反応の分析
Types of Reactions
(+)-1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines or alcohols.
科学的研究の応用
Chemistry: It serves as a model compound for studying the structure-activity relationships of phenethylamines.
Biology: Research has focused on its effects on neurotransmitter systems and receptor binding.
Medicine: The compound has been investigated for its potential therapeutic effects in treating certain psychiatric disorders.
Industry: Limited industrial applications due to regulatory restrictions, but it can be used in research and development of new psychoactive substances.
作用機序
The mechanism of action of (+)-1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane involves its interaction with serotonin receptors in the brain. It acts as a partial agonist at the 5-HT2A receptor, leading to altered neurotransmitter release and changes in perception, mood, and cognition. The compound’s effects are mediated through the activation of intracellular signaling pathways and modulation of synaptic transmission.
類似化合物との比較
(+)-1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane is similar to other phenethylamines such as:
Mescaline: A naturally occurring psychedelic compound found in certain cacti.
2,5-Dimethoxy-4-iodoamphetamine: A synthetic psychedelic compound with similar structural features.
2,5-Dimethoxy-4-bromoamphetamine: Another synthetic compound with psychoactive properties.
Uniqueness
What sets this compound apart is its specific substitution pattern on the aromatic ring, which influences its receptor binding affinity and psychoactive effects. Its unique structure allows for distinct interactions with serotonin receptors, leading to its characteristic effects on the central nervous system.
特性
CAS番号 |
43061-14-9 |
|---|---|
分子式 |
C12H19NO2 |
分子量 |
209.28 g/mol |
IUPAC名 |
(2S)-1-(2,5-dimethoxy-4-methylphenyl)propan-2-amine |
InChI |
InChI=1S/C12H19NO2/c1-8-5-12(15-4)10(6-9(2)13)7-11(8)14-3/h5,7,9H,6,13H2,1-4H3/t9-/m0/s1 |
InChIキー |
NTJQREUGJKIARY-VIFPVBQESA-N |
異性体SMILES |
CC1=CC(=C(C=C1OC)C[C@H](C)N)OC |
正規SMILES |
CC1=CC(=C(C=C1OC)CC(C)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


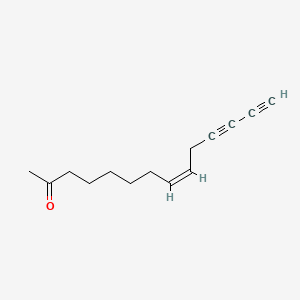
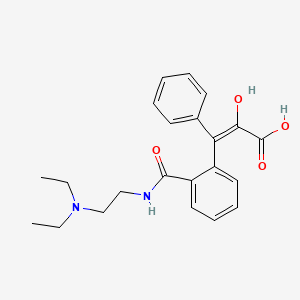

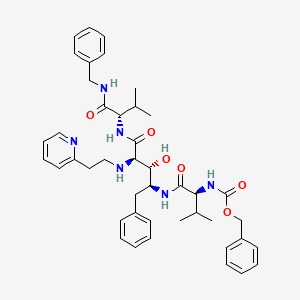

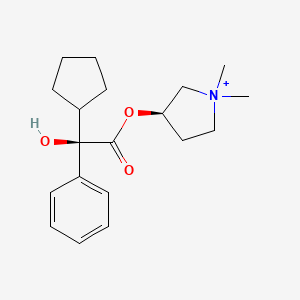

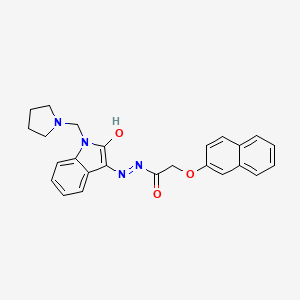

![4-[2-[4-[[4-[3-(tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethylamino]butanoic acid](/img/structure/B12778598.png)
